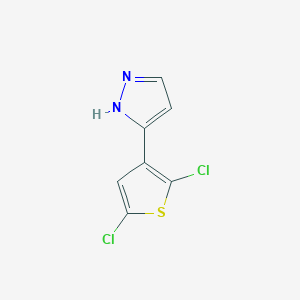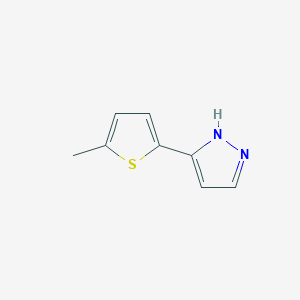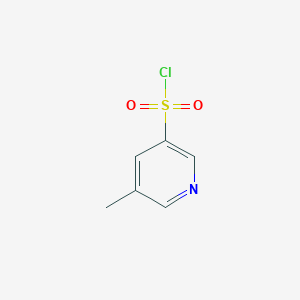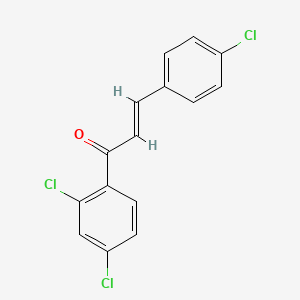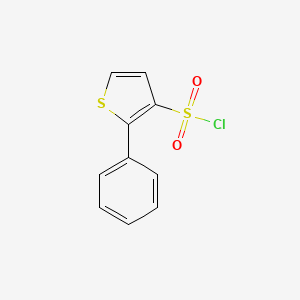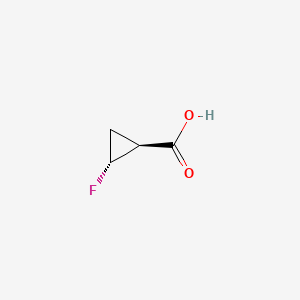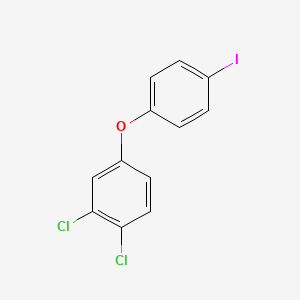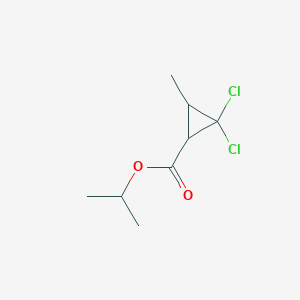
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate
Übersicht
Beschreibung
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate, also known as DCMC, is a cyclopropane derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it an interesting target for further investigation.
Wirkmechanismus
The mechanism of action of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is not fully understood, but it is thought to work through the inhibition of certain enzymes and metabolic pathways. Specifically, it has been shown to inhibit the growth of certain fungi and bacteria by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to act as a potent antioxidant. These effects make Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate an interesting target for further investigation in the field of cancer research and drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate in lab experiments is its high purity and reliability. Additionally, its unique structure and potential biological activity make it a valuable tool for investigating a variety of research questions. However, one limitation of using Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate is its potential toxicity, which must be carefully controlled and monitored in lab settings.
Zukünftige Richtungen
There are many potential future directions for research on Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further investigation of its mechanism of action and potential side effects could lead to a better understanding of its biological properties. Finally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate could be further studied for its potential use as a pesticide or insecticide, with the goal of developing more sustainable and environmentally friendly methods for pest control.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a potential therapeutic agent. Its unique cyclopropane structure has been shown to have interesting biological properties, including antifungal and antimicrobial activity. Additionally, Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has been studied for its potential use as a pesticide and as a way to control insect populations.
Eigenschaften
IUPAC Name |
propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2O2/c1-4(2)12-7(11)6-5(3)8(6,9)10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYDGAPRCIEIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(Cl)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



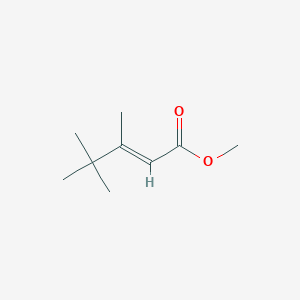
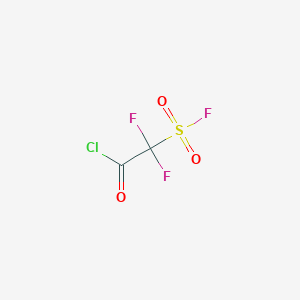
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B3040169.png)
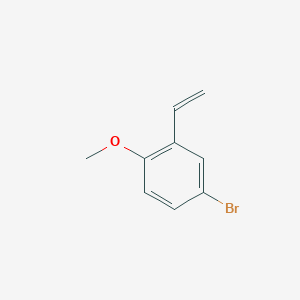

![[(3-Cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetic acid](/img/structure/B3040173.png)
